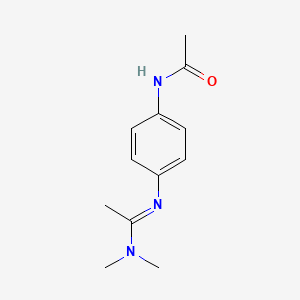
Prodan-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prodan-d6, also known as 1-[6-(dimethylamino)-2-naphthalenyl]-1-propanone-d6, is a deuterated derivative of Prodan. Prodan is a fluorescent dye that is widely used as a membrane probe due to its environment-sensitive coloration. The deuterated version, this compound, is used in various scientific research applications, particularly in studies involving fluorescence and membrane dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prodan-d6 involves the deuteration of Prodan. The process typically starts with the preparation of Prodan, which is synthesized by reacting 6-dimethylaminonaphthalene with propionyl chloride in the presence of a base. The deuteration process involves replacing the hydrogen atoms with deuterium atoms using deuterated reagents. This can be achieved through nuclear magnetic resonance (NMR) techniques to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced NMR techniques to achieve high yields and purity. The production is carried out under controlled conditions to ensure the stability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prodan-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced naphthalene derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene derivatives, and substituted this compound derivatives.
Applications De Recherche Scientifique
Prodan-d6 is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study solvent polarity and microenvironment changes.
Biology: Employed in membrane studies to detect structural changes and phase transitions in lipid bilayers.
Medicine: Utilized in fluorescence imaging to study cellular processes and protein interactions.
Industry: Applied in the development of fluorescent sensors and probes for various industrial applications.
Mécanisme D'action
Prodan-d6 exerts its effects through its fluorescence properties. The compound has a large excited-state dipole moment, making it highly sensitive to the polarity of its environment. This sensitivity allows this compound to detect changes in the microenvironment, such as solvent polarity and membrane phase transitions. The fluorescence emission of this compound shifts depending on the polarity of the surrounding environment, making it a valuable tool for studying dynamic processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prodan: The non-deuterated version of Prodan-d6, widely used for similar applications.
Laurdan: A derivative of lauric acid, used as a membrane probe with similar fluorescence properties.
Badan: A thiol-reactive derivative used for protein labeling and fluorescence studies.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies using NMR techniques. The deuteration also reduces the background fluorescence, making this compound a more sensitive probe for detecting subtle changes in the microenvironment.
Propriétés
Numéro CAS |
1794759-31-1 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
233.344 |
Nom IUPAC |
1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |
Clé InChI |
MPPQGYCZBNURDG-XERRXZQWSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Synonymes |
1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)




![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)


